1-Ethyl 4-methyl 2-methyl-3-oxobutanedioate
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Overview
Description
1-Ethyl 4-methyl 2-methyl-3-oxobutanedioate is an organic compound with the molecular formula C8H12O5. It is a derivative of butanedioic acid, featuring ethyl and methyl ester groups. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl 4-methyl 2-methyl-3-oxobutanedioate can be synthesized through the esterification of butanedioic acid derivatives. One common method involves the reaction of ethyl acetoacetate with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone under reflux conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, can enhance the reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl 4-methyl 2-methyl-3-oxobutanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters and ethers.
Scientific Research Applications
1-Ethyl 4-methyl 2-methyl-3-oxobutanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is employed in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Ethyl 4-methyl 2-methyl-3-oxobutanedioate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, undergoing enzymatic transformations that lead to the formation of biologically active products. These transformations often involve the cleavage of ester bonds and the formation of new functional groups .
Comparison with Similar Compounds
- Ethyl 2-methylacetoacetate
- Methyl acetoacetate
- Ethyl acetoacetate
Comparison: 1-Ethyl 4-methyl 2-methyl-3-oxobutanedioate is unique due to its specific ester groups, which confer distinct reactivity and properties compared to similar compounds. For instance, its dual ester functionality allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
99380-59-3 |
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Molecular Formula |
C8H12O5 |
Molecular Weight |
188.18 g/mol |
IUPAC Name |
1-O-ethyl 4-O-methyl 2-methyl-3-oxobutanedioate |
InChI |
InChI=1S/C8H12O5/c1-4-13-7(10)5(2)6(9)8(11)12-3/h5H,4H2,1-3H3 |
InChI Key |
SLYSLDOOBXIHBR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)C(=O)C(=O)OC |
Origin of Product |
United States |
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